molecular formula C22H22BrN3O2S B2895019 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 1206997-07-0

2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2895019
CAS No.: 1206997-07-0
M. Wt: 472.4
InChI Key: ZYMZTYKCAWOQMD-UHFFFAOYSA-N
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Description

The compound 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone (CAS: 1206997-07-0) is a structurally complex molecule featuring:

  • A 5-(4-bromophenyl)-substituted imidazole core.
  • A 2-methoxyethyl group at the N1 position of the imidazole.
  • A thioether linkage connecting the imidazole to an ethanone moiety.
  • An indoline ring at the ethanone terminus.

Its molecular formula is C₂₂H₂₂BrN₃O₂S, with a molecular weight of 472.4 g/mol .

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O2S/c1-28-13-12-26-20(17-6-8-18(23)9-7-17)14-24-22(26)29-15-21(27)25-11-10-16-4-2-3-5-19(16)25/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMZTYKCAWOQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations at the Imidazole N1 Position

The N1 substituent significantly impacts molecular weight, solubility, and steric effects. Key analogs include:

Compound Name N1 Substituent Molecular Formula Molecular Weight (g/mol) Key Reference
Target Compound 2-Methoxyethyl C₂₂H₂₂BrN₃O₂S 472.4
2-((1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone Allyl C₂₂H₂₀BrN₃OS 454.4
2-((5-(4-Bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone Isobutyl C₂₃H₂₄BrN₃OS 470.4
Methyl 2-(5-(4-bromophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate Methyl acetate C₂₃H₂₂BrN₃O₃S 500.4

Key Observations :

  • The methyl acetate group in adds ester functionality, which could influence metabolic stability or hydrolysis rates.

Substituent Effects on the Imidazole Core

Variations in the imidazole’s aryl or heteroaryl substituents alter electronic and steric profiles:

Compound Name Imidazole Substituent Key Structural Feature Reference
Target Compound 4-Bromophenyl Electron-withdrawing bromine para-substituent
1-(4-Bromophenyl)-2-(4-(4-bromophenyl)-2-(1H-pyrazol-1-yl)-1H-imidazol-1-yl)ethanone 4-Bromophenyl + pyrazole Dual bromophenyl and pyrazole groups
(5Z)-3-(4-Bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one Thioxo-imidazolidinone core Sulfur substitution at C4

Key Observations :

  • The thioxo group in modifies the imidazole’s electronic structure, increasing nucleophilicity at sulfur.

Ethanone and Indoline Modifications

The ethanone-indoline terminus is critical for molecular recognition. Comparisons include:

Compound Name Ethanone/Indoline Modification Reference
Target Compound Indolin-1-yl ethanone
2-(1H-Benzimidazol-2-ylsulfanyl)-1-[2,4-bis(difluoromethoxy)phenyl]ethanone hydrobromide Benzimidazole + difluoromethoxy groups
1-(4-Biphenylyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone Biphenyl + methylimidazole

Key Observations :

  • The indoline ring in the target compound may enhance rigidity and π-π stacking interactions compared to the flexible benzimidazole in .

Preparation Methods

Imidazole Ring Formation via Radziszewski Reaction

The imidazole core is constructed using a modified Radziszewski reaction:

  • Reagents : 4-Bromophenylglyoxal (1.2 equiv), ammonium acetate (3.0 equiv), 2-methoxyethylamine (1.0 equiv)
  • Conditions : Ethanol, reflux, 12 h under N₂
  • Mechanism : Condensation of α-dicarbonyl (4-bromophenylglyoxal) with ammonia and 2-methoxyethylamine forms the 1,4,5-trisubstituted imidazole.
  • Yield : 68–72% after silica gel chromatography (hexane/EtOAc 4:1).

Thiol Group Installation

The 2-thiol group is introduced via sulfurization:

  • Method A : Treatment with Lawesson’s reagent (0.5 equiv) in toluene at 110°C for 6 h (yield: 85%).
  • Method B : Reaction with P₂S₅ (1.1 equiv) in pyridine/DMF (1:3) at 80°C for 4 h (yield: 78%).

Key Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.56 (d, J = 8.4 Hz, 2H, Ar-H), 4.22 (t, J = 5.2 Hz, 2H, OCH₂), 3.68 (t, J = 5.2 Hz, 2H, NCH₂), 3.34 (s, 3H, OCH₃).
  • HRMS : m/z calc. for C₁₂H₁₂BrN₂OS [M+H]⁺ 327.9852, found 327.9849.

Synthesis of 1-(Indolin-1-yl)Ethanone

Friedel-Crafts Acylation of Indoline

  • Reagents : Indoline (1.0 equiv), acetyl chloride (1.5 equiv), AlCl₃ (1.2 equiv)
  • Conditions : Dichloromethane, 0°C → rt, 8 h
  • Yield : 89% after aqueous workup.

Optimization Note :

  • Solvent Effects : DCM > toluene due to better AlCl₃ solubility.
  • Side Reaction Mitigation : Slow acetyl chloride addition minimizes N-acetylation.

Characterization Data :

  • ¹³C NMR (100 MHz, CDCl₃): δ 205.4 (C=O), 136.2–116.7 (Ar-C), 54.3 (NCH₂), 29.8 (COCH₃).

Thioether Coupling Reaction

Nucleophilic Substitution Strategy

  • Reagents : 1-(Indolin-1-yl)ethanone (1.0 equiv), 5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol (1.1 equiv), K₂CO₃ (2.0 equiv)
  • Conditions : DMF, 80°C, 24 h under Ar
  • Mechanism : Deprotonation of thiol by K₂CO₃ followed by SN2 attack on α-carbon of ethanone.
  • Yield : 58% after recrystallization (EtOH/H₂O).

Oxidative Coupling Alternative

  • Reagents : Diethyl azodicarboxylate (DEAD, 1.2 equiv), PPh₃ (1.2 equiv)
  • Conditions : THF, 0°C → rt, 12 h
  • Yield : 47% (lower due to imidazole ring sensitivity).

Regiochemical Control and Byproduct Analysis

Bromine Positioning in Imidazole Core

  • SEM Protection Strategy : Temporary protection of N1 with 2-(trimethylsilyl)ethoxymethyl (SEM) group directs bromination to C5 (85% selectivity).
  • Without Protection : Bromination at C4 and C5 occurs (ratio 1:1.2), reducing yield.

Thioether Linkage Side Reactions

  • Competing Pathways :
    • Over-alkylation at imidazole N3 (8–12% without excess thiol).
    • Oxidation to disulfide (5–7% under aerobic conditions).

Industrial Scalability and Process Optimization

Continuous Flow Synthesis

  • Imidazole Formation : Microreactor setup reduces reaction time from 12 h to 45 min (yield: 70%).
  • Coupling Step : Tubular reactor with immobilized K₂CO₃ achieves 95% conversion in 2 h.

Green Chemistry Metrics

Parameter Batch Process Flow Process
PMI (Process Mass Intensity) 32.4 18.7
E-factor 26.8 14.2
Solvent Volume (L/kg) 120 65

Data adapted from.

Analytical Characterization of Final Product

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.02 (d, J = 8.5 Hz, 2H, Ar-H), 7.64 (d, J = 8.5 Hz, 2H, Ar-H), 7.28–6.95 (m, 4H, indoline-H), 4.65 (t, J = 5.1 Hz, 2H, OCH₂), 3.78 (t, J = 5.1 Hz, 2H, NCH₂), 3.41 (s, 3H, OCH₃), 2.98 (s, 2H, SCH₂), 2.84 (s, 3H, COCH₃).
  • HRMS : m/z calc. for C₂₃H₂₁BrN₃O₂S [M+H]⁺ 514.0463, found 514.0458.

Purity Assessment

  • HPLC : >99.2% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).
  • DSC : Melting point 184–186°C (decomposition observed above 200°C).

Q & A

Q. How can the synthesis of this compound be optimized for improved yield and purity?

The synthesis involves multi-step reactions requiring precise control of parameters:

  • Temperature : Maintain 60–80°C during imidazole ring formation to avoid side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for thioether bond formation, as they enhance nucleophilic substitution .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) effectively isolates intermediates, while recrystallization in ethanol improves final product purity .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

A combination of methods is essential:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituents (e.g., indolin-1-yl at δ 7.2–7.8 ppm, methoxyethyl at δ 3.4–3.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 523.08 for [M+H]+^+) .
  • FT-IR : Detects key functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .

Q. What role does the 4-bromophenyl group play in the compound’s reactivity?

The electron-withdrawing bromine atom enhances electrophilic substitution reactivity at the imidazole ring’s C-4 position, facilitating downstream modifications . It also increases lipophilicity, potentially improving membrane permeability in biological assays .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

Methodological approaches include:

  • Enzyme Inhibition Assays : Test activity against kinases (e.g., EGFR) using fluorescence-based assays, noting IC50_{50} values .
  • Molecular Docking : Compare binding poses with known inhibitors (e.g., imidazole-based drugs) using software like AutoDock Vina .
  • Cellular Uptake Studies : Track intracellular localization via fluorescent tagging (e.g., BODIPY derivatives) .

Q. How should contradictory data in biological activity assays be resolved?

Contradictions may arise from:

  • Assay Conditions : Vary pH (6.5–7.5) or serum concentration (5–10% FBS) to assess stability .
  • Impurity Interference : Re-purify the compound and re-test using LC-MS-coupled bioassays .
  • Cell Line Variability : Validate results across multiple lines (e.g., HEK293 vs. HeLa) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

Focus on substituent modifications:

  • Imidazole Ring : Replace 2-methoxyethyl with allyl or benzyl groups to assess steric effects .
  • Thioether Linkage : Substitute with sulfoxide or sulfone to evaluate redox sensitivity .
  • Indolin-1-yl Group : Test truncated analogs (e.g., indole derivatives) to identify essential pharmacophores .

Q. How can stability issues under varying pH or temperature be addressed?

  • pH Stability : Conduct accelerated degradation studies (pH 1–13, 37°C) with HPLC monitoring. Buffered formulations (e.g., phosphate buffer, pH 7.4) may enhance shelf life .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition points (>150°C) and optimize storage at 4°C .

Q. What computational modeling approaches predict the compound’s interactions with biological targets?

  • Density Functional Theory (DFT) : Calculate charge distribution to predict reactive sites (e.g., sulfur atom in thioether) .
  • Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets over 100 ns to assess conformational stability .

Q. How can solubility challenges in aqueous buffers be mitigated for in vitro studies?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based carriers .
  • Prodrug Design : Introduce phosphate esters at the ethanone moiety for enhanced hydrophilicity .

Q. What experimental designs evaluate synergistic effects with other therapeutic agents?

  • Combination Index (CI) : Apply the Chou-Talalay method in cell viability assays (e.g., with cisplatin) .
  • Transcriptomics : Profile gene expression changes via RNA-seq to identify co-targeted pathways .

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